Quivin
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Overview
Description
Quivin is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is often used as an intermediate compound and as a reagent in organic synthesis. Additionally, this compound is utilized as a raw material for dyes and pigments, owing to its distinct color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Quivin involves several synthetic routes. One common method is the reaction of α,β-unsaturated aldehydes with substituted anilines, catalyzed by heteropolyacids such as phosphotungstic acid.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalytic systems is crucial to enhance the yield and purity of the final product. Industrial production methods often involve continuous flow processes to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Quivin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound leads to the formation of dihydroquinoline derivatives.
Substitution: This compound can undergo substitution reactions with alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quivin has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-malarial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quivin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-malarial agent, this compound interferes with the malaria parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite . Additionally, this compound’s anti-inflammatory effects are mediated through the inhibition of inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Quivin is often compared with other quinoline derivatives such as quinine and quinidine. While all these compounds share a similar quinoline core, they exhibit distinct properties and applications:
Quinine: Primarily used as an anti-malarial drug and has mild antipyretic and analgesic properties.
Quinidine: Used as an antiarrhythmic agent to treat atrial fibrillation and ventricular arrhythmias.
This compound: Noted for its applications in organic synthesis, dye production, and potential bioactivity
These comparisons highlight this compound’s unique versatility and potential in various scientific and industrial fields.
Properties
Molecular Formula |
C36H56O9 |
---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22?,23?,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 |
InChI Key |
PUOQHFWXBKTHST-MPLMROMBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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